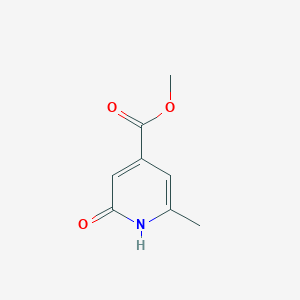
Methyl 2-hydroxy-6-methylisonicotinate
Descripción general
Descripción
Methyl 2-hydroxy-6-methylisonicotinate (MHMN) is a chemical compound that belongs to the family of pyridine derivatives. It has a CAS Number of 98491-78-2 and a molecular weight of 167.16 . The compound is solid at room temperature .
Physical And Chemical Properties Analysis
Methyl 2-hydroxy-6-methylisonicotinate is a solid at room temperature . It has a molecular weight of 167.16 .Aplicaciones Científicas De Investigación
- Summary of the Application : Methyl 2-hydroxy-6-methylisonicotinate, also known as Methyl isonicotinate, is a patented 4-pyridyl carbonyl compound . It is a non-pheromone semiochemical that has been extensively studied for its potential in thrips pest management .
- Methods of Application or Experimental Procedures : The compound is used as a lure in combination with colored sticky traps for enhanced monitoring of thrips in greenhouses . It has the potential to be used for other thrips management strategies such as mass trapping, lure and kill, lure and infect, and as a behavioral synergist in conjunction with insecticides, in a range of indoor and outdoor crops .
- Results or Outcomes : Field and glasshouse trapping experiments, and wind tunnel and Y-tube olfactometer studies in several countries have demonstrated a behavioral response that results in increased trap capture of at least 12 thrips species, including the cosmopolitan virus vectors such as western flower thrips and onion thrips .
Safety And Hazards
The safety information available indicates that Methyl 2-hydroxy-6-methylisonicotinate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Propiedades
IUPAC Name |
methyl 2-methyl-6-oxo-1H-pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-6(8(11)12-2)4-7(10)9-5/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWGJLZPZYXSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556149 | |
| Record name | Methyl 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-6-methylisonicotinate | |
CAS RN |
98491-78-2 | |
| Record name | Methyl 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

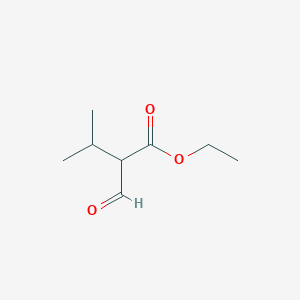
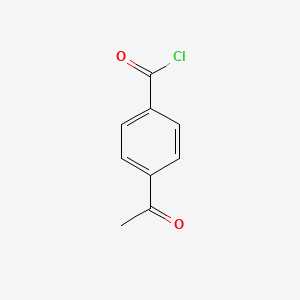
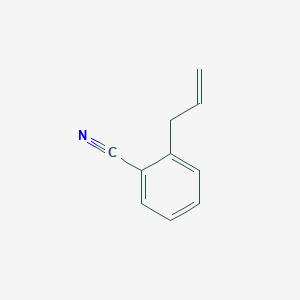
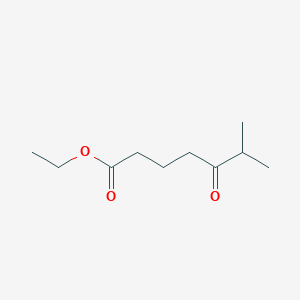
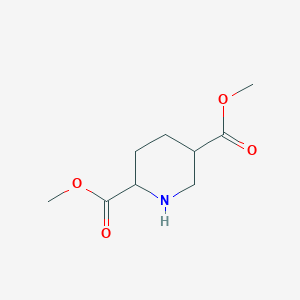
![Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1315619.png)
![1',2'-Dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1315622.png)
![2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol](/img/structure/B1315623.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1315626.png)
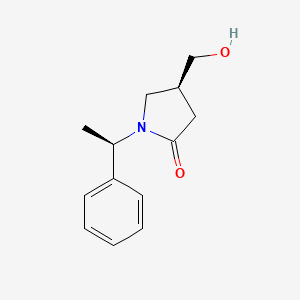
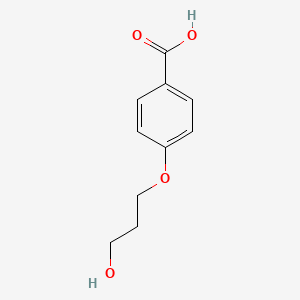
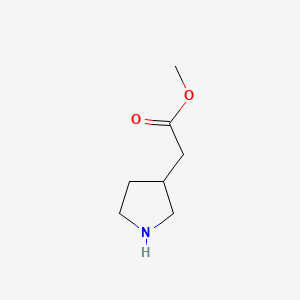
![1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315632.png)
![1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315634.png)